5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid

Übersicht

Beschreibung

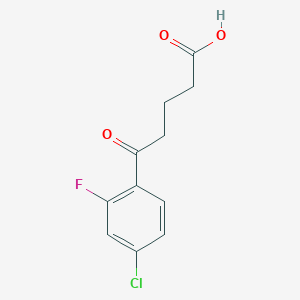

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a valeric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction typically employs palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone and carboxylic acid groups:

Esterification and Amidation

The carboxylic acid group participates in nucleophilic substitution:

Cyclization and Condensation

The 1,3-diketone moiety enables cyclization:

Halogen-Specific Reactivity

The 4-chloro-2-fluorophenyl group influences electrophilic substitution:

Biological Interactions

While not direct chemical reactions, its interactions with biological systems inform medicinal applications:

-

Enzyme inhibition : Binds to ATP-binding pockets in kinases via ketone coordination .

-

Prodrug activation : Ester derivatives hydrolyze in vivo to release the active carboxylic acid .

Thermal and Photochemical Behavior

| Condition | Observation | Mechanism |

|---|---|---|

| Heating >200°C | Decarboxylation to ketone | Radical-mediated CO₂ elimination. |

| UV irradiation | C-Cl bond cleavage | Homolytic fission yielding aryl radicals . |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution Reactions : The halogen substituents can undergo substitution with other functional groups under appropriate conditions.

Biology

The compound is explored for its role in enzyme inhibition and protein-ligand interactions . The presence of halogens enhances its binding affinity to biological targets, which is crucial for drug development. Notable biological activities include:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, potentially disrupting cell wall synthesis.

- Anti-inflammatory Effects : Shown to reduce inflammatory markers in experimental models, indicating therapeutic potential for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It serves as a building block in the synthesis of agrochemicals and pharmaceuticals, reflecting its versatility in chemical manufacturing processes.

Antimicrobial Activity Study

A study focused on the antimicrobial properties of this compound indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Study

Another study assessed the reduction of inflammatory cytokines using this compound. Results showed a significant decrease in IL-6 and TNF-alpha levels in animal models, suggesting its potential therapeutic role in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The valeric acid moiety may also play a role in the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-2-fluorophenylboronic acid: Shares similar substituents on the phenyl ring but differs in the functional group attached to the ring.

4-Chloro-2-fluorobenzoic acid: Another compound with similar substituents but a different core structure.

Uniqueness

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is unique due to the combination of its substituents and the valeric acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClFO3, with a molecular weight of 244.64 g/mol. The compound features a central carbon chain with a carboxylic acid group (COOH) and a ketone group (C=O), forming part of a 1,3-diketone structure. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents may facilitate binding to hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activity. Such interactions are critical in understanding the compound's therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, compounds designed based on similar scaffolds have shown promising results against various cancer cell lines. In particular, molecular docking studies indicate that these compounds can effectively bind to tubulin, a critical target in cancer therapy, demonstrating significant growth inhibition in cancer cell lines such as NCI-H460 and SNB-19 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid | C11H10ClFO3 | Different halogen positions affecting reactivity |

| 5-(2-Chloro-4-fluorophenyl)-5-oxovaleric acid | C11H10ClFO3 | Variations in halogen placement |

| 5-(4-Bromo-2-fluorophenyl)-5-oxovaleric acid | C11H10BrFO3 | Bromine instead of chlorine |

The variations in halogen substituents significantly influence the chemical behavior and biological activity of these compounds. The specific positioning of chlorine and fluorine in this compound contributes to its distinct properties compared to others.

Synthesis and Evaluation

Synthesis methods for this compound involve several steps that require careful control of reaction conditions to ensure high yields and purity. The compound's synthesis has been explored alongside various evaluations for anticancer activity against multiple cell lines using National Cancer Institute protocols .

Antibacterial Activity

In addition to anticancer properties, related compounds have exhibited promising antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, certain derivatives demonstrated effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This dual activity suggests that this compound may also serve as a scaffold for developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHWHYSJITXKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256443 | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-56-8 | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.